molecular formula C27H28N4O3 B11428301 N-(4-ethylphenyl)-2-{1-(4-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}acetamide

N-(4-ethylphenyl)-2-{1-(4-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}acetamide

Cat. No.: B11428301
M. Wt: 456.5 g/mol
InChI Key: INQXELNNXDVXKB-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{1-(4-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazolidinone core, substituted with ethylphenyl and methylphenyl groups, and a pyridinyl ethyl side chain. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{1-(4-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylphenylamine with 4-methylbenzoyl chloride to form an intermediate amide. This intermediate is then reacted with ethyl 2-bromoacetate in the presence of a base to introduce the acetamide group. The final step involves the cyclization of the intermediate with pyridine-4-ethylamine under acidic conditions to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{1-(4-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethylphenyl)-2-{1-(4-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{1-(4-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound’s imidazolidinone core can interact with enzymes or receptors, modulating their activity. The ethylphenyl and methylphenyl groups may enhance binding affinity through hydrophobic interactions, while the pyridinyl ethyl side chain can participate in hydrogen bonding and π-π stacking interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group but lacking the complex imidazolidinone core.

    Acetylacetone: Contains a diketone structure similar to the imidazolidinone core but is less complex.

    Diketene: Used in the synthesis of various acetoacetate derivatives, similar to the synthetic routes for N-(4-ethylphenyl)-2-{1-(4-methylphenyl)-2,5-dioxo-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}acetamide.

Uniqueness

This compound is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(2-pyridin-4-ylethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C27H28N4O3/c1-3-20-6-8-22(9-7-20)29-25(32)18-24-26(33)31(23-10-4-19(2)5-11-23)27(34)30(24)17-14-21-12-15-28-16-13-21/h4-13,15-16,24H,3,14,17-18H2,1-2H3,(H,29,32)

InChI Key

INQXELNNXDVXKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=NC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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